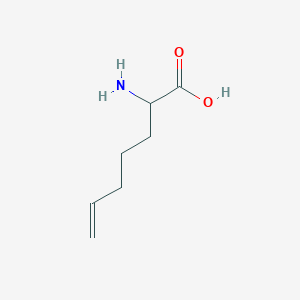

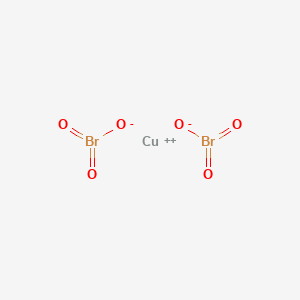

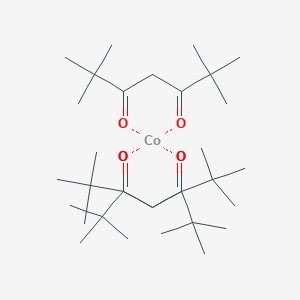

cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- Cobalt Complexes : Cobalt is known for forming complex structures with various ligands. These complexes often exhibit unique properties and are studied for their structural and functional applications.

Synthesis Analysis

- Synthesis of Cobalt Complexes : The synthesis of cobalt complexes can involve reactions like the one seen in the formation of a novel S-bridged tetracobalt(III) complex, demonstrating the diversity in synthetic approaches for cobalt complexes (Konno, Gotoh, & Okamoto, 1997).

Molecular Structure Analysis

- Crystal Structures : Various cobalt complexes have been studied for their crystal structures, providing insights into their molecular arrangement and bonding patterns. For example, the crystal and molecular structure of a cobalt(III) tetraammine complex shows the complexity of these structures (Robertson & Whimp, 1975).

Chemical Reactions and Properties

- Reactivity and Formation : Cobalt complexes can be formed through various chemical reactions, including hydrothermal and metathesis methods. Their reactivity is often influenced by the ligands involved and the environmental conditions (Kumagai, Kepert, & Kurmoo, 2002).

Physical Properties Analysis

- Magnetic and Optical Properties : Cobalt complexes exhibit diverse physical properties, such as unique magnetic behaviors and optical characteristics, which can be analyzed through various spectroscopic techniques (Leng et al., 2014).

Chemical Properties Analysis

- Electrochemical Properties : The electrochemical properties of cobalt complexes are of particular interest due to their potential applications in catalysis and electronic devices. These properties can be assessed through techniques like cyclic voltammetry (Asadizadeh et al., 2018).

Aplicaciones Científicas De Investigación

Environmental and Industrial Applications

Environmental Behavior and Toxicology : Cobalt, a naturally occurring element with various industrial uses, exhibits significant environmental behavior. It is cycled in the environment through natural processes and anthropogenic activities, impacting terrestrial ecosystems. The soil-to-plant transfer of cobalt is a viable route for bioaccumulation, potentially affecting lower trophic levels. However, the variability in cobalt mobility and its bioaccumulation potential across different species and environmental conditions necessitates further research to fully understand its long-term environmental impacts (Gál et al., 2008).

Cobalt-based Nanocatalysts : In the context of Fischer-Tropsch synthesis, which provides a green alternative for fuel production, cobalt-based catalysts are highlighted for their exceptional activity, stability, and cost-effectiveness. Recent advancements have focused on the development of cobalt-based nanocatalysts, investigating particle size, surface oxidation states, and bimetallic particles to enhance catalytic performance (Qi et al., 2020).

Biomedical Applications

Biomedical Uses of Cobalt and Cobalt Oxide Nanoparticles : Cobalt and its oxide nanoparticles are recognized for their significant biomedical applications due to their unique properties. These applications include antimicrobial, anticancer, and wound healing effects, among others. The review emphasizes the green synthesis methods for cobalt and cobalt oxide nanoparticles, which offer environmental and economic advantages over traditional synthesis methods (Waris et al., 2021).

Cobalt in Supercapacitors : The application of cobalt-based nanomaterials in supercapacitors is a significant area of research, attributed to their high specific capacitance and electrical conductivity. Strategies to improve the electrochemical properties of cobalt-based electrodes, including morphology design, are crucial for advancing supercapacitor technology. This highlights the ongoing efforts to enhance energy storage capabilities through innovative material science approaches (Yang et al., 2022).

Safety And Hazards

Direcciones Futuras

Cobalt-based catalysts have shown enhanced efficiency and stability for the hydrogen evolution reaction (HER), showing promise for future research . The paper aims to understand the chemical and physical factors that affect cobalt-based catalysts, and to find directions for future research on cobalt-based catalysts .

Propiedades

IUPAC Name |

cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H20O2.Co/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYDQDGBCQGIHS-QFVJJVGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Co] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.[Co] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H60CoO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71310029 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.